5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane
CAS No.: 920338-73-4
Cat. No.: VC15964806
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920338-73-4 |
|---|---|
| Molecular Formula | C14H20N2 |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 5,5-dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane |
| Standard InChI | InChI=1S/C14H20N2/c1-13(2)15-12(10-14(16-13)8-9-14)11-6-4-3-5-7-11/h3-7,12,15-16H,8-10H2,1-2H3 |
| Standard InChI Key | RDVFDTIFMLWYJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(NC(CC2(N1)CC2)C3=CC=CC=C3)C |
Introduction
5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound belongs to a class of diazaspiro compounds known for their structural diversity and biological activity, making them significant in medicinal chemistry.
Key Features:
-
Molecular Formula: C14H20N2
-
Classification: Heterocyclic compound due to the presence of nitrogen atoms in its cyclic framework.
Synthesis Methods:
| Method | Description |
|---|---|
| Thermal Reaction | Involves the reaction of benzylidenecyanoacetates with barbiturates under thermal conditions. |
| Cyclization Processes | Includes functional group transformations to form the spirocyclic structure. |
Biological Activity and Applications
Research into the biological activity of 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane suggests potential pharmacological applications. Compounds with similar spirocyclic structures have been studied for their activity against various biological targets, including enzymes and receptors involved in disease processes. The unique arrangement of nitrogen and carbon atoms may confer specific interactions with biological macromolecules, leading to therapeutic effects.
Potential Applications:
-
Medicinal Chemistry: Exhibits potential therapeutic applications, particularly in treating inflammatory and infectious diseases.
-
Drug Development: Derivatives of this compound show varying levels of activity against different biological targets, suggesting a structure-activity relationship that can be exploited for drug design.
Comparison with Similar Compounds
Several compounds share structural similarities with 5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane. Here are some notable examples:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume